Ethyl 3,6-difluoro-2-methoxybenzoate
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Overview
Description
Ethyl 3,6-difluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoate ester. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of Ethyl 3,6-difluoro-2-methoxybenzoate typically involves the esterification of 3,6-difluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3,6-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,6-difluoro-2-methoxybenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,6-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 3,6-difluoro-2-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 2,4-difluoro-3-methoxybenzoate: Similar structure but different fluorine and methoxy group positions.
Ethyl 3,5-difluoro-2-methoxybenzoate: Similar structure with different fluorine positions.
Ethyl 3,6-dichloro-2-methoxybenzoate: Similar structure with chlorine atoms instead of fluorine.
Biological Activity
Ethyl 3,6-difluoro-2-methoxybenzoate (CAS: 1261552-95-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,6-difluoro-2-hydroxybenzoic acid with ethyl chloroformate in the presence of a base. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that at concentrations as low as 1 μM, this compound significantly reduced the viability of cancer cells while sparing non-cancerous cells .
Table 1: Anticancer Activity of this compound
Cell Line | Concentration (μM) | Viability (%) | Reference |
---|---|---|---|
A2780 (Ovarian) | 1 | <20 | |
A2780cis (Resistant Ovarian) | 0.5 | <10 | |
SV-80 (Fibroblast) | N/A | ~100 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by increased activity of caspases 3 and 7 upon treatment with the compound . Additionally, it has been observed to modulate reactive oxygen species (ROS) levels within cells, contributing to its cytotoxic effects .
Other Biological Activities
Apart from its anticancer properties, this compound may also possess antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it could inhibit bacterial growth and reduce inflammation markers in vitro. However, more extensive research is needed to confirm these effects.
Study on Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was compared against standard chemotherapeutic agents like Cisplatin. The results showed that while Cisplatin effectively reduced cell viability at higher concentrations (10 μM), this compound achieved similar effects at significantly lower concentrations (1 μM), indicating a potentially favorable therapeutic index .
Comparative Analysis with Other Compounds
A comparative analysis highlighted that this compound was more effective than several other benzoate derivatives in inhibiting tumor growth in vitro. The study emphasized the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
ethyl 3,6-difluoro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)8-6(11)4-5-7(12)9(8)14-2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIXJUQQINEPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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